molecular formula C10H17ClN2 B15234047 (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl

(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl

Cat. No.: B15234047
M. Wt: 200.71 g/mol
InChI Key: POIZYJMDYPDPLW-FVGYRXGTSA-N
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Description

(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine HCl is a chiral amine hydrochloride salt featuring a 2-pyridyl substituent with a methyl group at the 3-position and a branched alkyl chain at the 1-position. This compound is structurally classified as a substituted propylamine derivative, with applications hypothesized in neurotransmitter modulation or as a synthetic intermediate for bioactive molecules .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1S)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m0./s1

InChI Key

POIZYJMDYPDPLW-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C(C)C)N.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or stereochemistry:

(1S)-2-Methyl-1-(4-methylphenyl)propylamine HCl
  • Key Difference : Replacement of the 3-methylpyridyl group with a 4-methylphenyl ring.
  • The 4-methylphenyl derivative may exhibit higher lipid solubility, favoring blood-brain barrier penetration, but reduced affinity for receptors requiring polar interactions.
Arbaclofen Placarbil (CAS-847353-30-4)
  • Key Feature : Contains a (1S)-2-methylpropylamine moiety linked to a chlorophenyl group.
  • Impact :
    • The stereochemistry (1S) in both compounds suggests shared metabolic stability advantages over racemic mixtures.
    • The chlorophenyl group in Arbaclofen enhances GABA-B receptor affinity, whereas the pyridyl group in the target compound may target nicotinic acetylcholine receptors .
(S)-1-(5-(3-Methyl-7-propyl-1H-indazol-5-yl)pyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-amine
  • Key Difference : Incorporation of indolyl and indazolyl heterocycles.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (1S)-2-Methyl-1-(4-methylphenyl)propylamine HCl Arbaclofen Placarbil
Molecular Weight ~220.7 g/mol ~215.7 g/mol 399.90 g/mol
Solubility (Water) Moderate (pyridyl) Low (phenyl) Low (chlorophenyl)
Stereochemical Influence 1S configuration 1S configuration 1S configuration
Synthetic Complexity Intermediate Low High

Key Observations :

  • The pyridyl group in the target compound balances hydrophilicity and synthetic feasibility compared to bulkier heterocycles (e.g., indazole in ) .
  • Stereochemical uniformity (1S) across analogues correlates with improved metabolic stability and receptor selectivity .

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